Product packaging for 2-Bromo-1,4-diiodobenzene(Cat. No.:CAS No. 860556-79-2)

2-Bromo-1,4-diiodobenzene

Cat. No.: B3289727
CAS No.: 860556-79-2
M. Wt: 408.8 g/mol
InChI Key: GQRAEVALMHYTEK-UHFFFAOYSA-N
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Description

2-Bromo-1,4-diiodobenzene is a useful research compound. Its molecular formula is C6H3BrI2 and its molecular weight is 408.8 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrI2 B3289727 2-Bromo-1,4-diiodobenzene CAS No. 860556-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,4-diiodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrI2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRAEVALMHYTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrI2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of 2 Bromo 1,4 Diiodobenzene

Cross-Coupling Reactions and Mechanistic Pathways

The presence of two iodine atoms and one bromine atom on the benzene (B151609) ring of 2-Bromo-1,4-diiodobenzene allows for a range of cross-coupling reactions. The higher reactivity of the C-I bonds compared to the C-Br bond is the basis for the selective functionalization of this molecule.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org In the context of this compound, these reactions offer pathways to introduce various substituents at specific positions on the aromatic ring.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. jsynthchem.com In the case of di- and polyhalogenated benzenes, the regioselectivity of the Suzuki-Miyaura coupling is a subject of significant interest. For symmetric dihalobenzenes like p-diiodobenzene, selective double coupling reactions with arylboronic acids have been observed, even when the diiodobenzene is in large excess. acs.org This preference for double coupling over single coupling suggests a complex mechanistic pathway where the initial oxidative addition of the second C-I bond may be competitive with or even faster than the transmetalation step for the mono-coupled intermediate. acs.org

While specific studies focusing solely on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the provided results, the general principles of reactivity for polyhalogenated benzenes can be applied. The two C-I bonds are expected to be significantly more reactive than the C-Br bond. It is plausible that sequential coupling could be achieved, first at the two iodo positions, followed by the bromo position under more forcing conditions. The steric and electronic properties of the incoming boronic acid can also influence the reaction's outcome. acs.org For instance, sterically hindered boronic acids might favor mono-substitution.

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalobenzenes
DihalobenzeneBoronic Acid/EsterRatio (Dihalobenzene:Boronic Acid)Major ProductReference
p-diiodobenzeneArylboronic acids/esters10:1Double coupling acs.org
m-diiodobenzeneArylboronic acids/esters10:1Double coupling acs.org
p-dibromobenzeneArylboronic acids-Single coupling acs.org
m-dibromobenzeneArylboronic acids-Single coupling acs.org
o-diiodobenzene2,6-dimethoxyphenylboronic pinacol (B44631) ester1:1 or 10:1Monocoupled product acs.org

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another important transformation catalyzed by palladium, often in the presence of a copper(I) co-catalyst. researchgate.netasianpubs.org The reactivity of aryl halides in the Sonogashira coupling follows the general trend of I > Br > Cl. asianpubs.org This selectivity is frequently exploited in the sequential functionalization of polyhalogenated aromatic compounds. rsc.org

For substrates like this compound, the Sonogashira coupling is expected to occur selectively at the C-I positions. myskinrecipes.com Research on related polyhalogenated systems demonstrates that highly regioselective mono- and double Sonogashira couplings can be achieved. rsc.org For instance, in the case of 5-substituted-1,2,3-triiodobenzenes, coupling occurs exclusively at the less sterically hindered terminal C-I bonds. rsc.org This suggests that for this compound, the two iodine atoms would react preferentially over the bromine atom. It is also possible to achieve selective mono-alkynylation or di-alkynylation by controlling the stoichiometry of the alkyne. One-pot sequential Sonogashira couplings have also been developed, allowing for the introduction of two different alkyne moieties. rsc.org

Table 2: Examples of Regioselective Sonogashira Coupling
Aryl HalideCoupling PartnerKey ConditionProductYieldReference
5-bromo-1,2,3-triiodobenzene4-ethylphenylacetylene-5-bromo-1-((4-ethylphenyl)ethynyl)-2,3-diiodobenzene85% rsc.org
1,2,3-triiodobenzene4-chlorophenylacetylene-1-((4-chlorophenyl)ethynyl)-2,3-diiodobenzene37% rsc.org
1,4-diiodobenzene (B128391)4-pentyn-1-olDouble SonogashiraDiyne productQuantitative beilstein-journals.org
1,4-diiodobenzenePhenylacetyleneOne-pot, sequentialBis(arylethynyl)benzene91% rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. acs.org Generally, the reactivity of aryl halides in this reaction follows the order Ar-I > Ar-Br > Ar-Cl, with the oxidative addition step often being rate-limiting. acs.org However, in some cases, the reactivity order can be Ar-Br > Ar-Cl > Ar-I, as the iodide formed can sometimes inhibit the catalyst. wuxiapptec.com

In the context of this compound, the Buchwald-Hartwig amination would be expected to show selectivity for the C-I bonds over the C-Br bond. Studies on the related compound, 2-bromo-1-iodobenzene, have shown that palladium-catalyzed amination can be attempted, though unexpected side reactions involving the phosphine (B1218219) ligand can occur. umanitoba.ca The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity in Buchwald-Hartwig aminations. libretexts.orgorganic-chemistry.org While specific studies on the Buchwald-Hartwig amination of this compound are not detailed in the provided search results, the general principles suggest that sequential amination could be a feasible synthetic strategy.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner and is typically catalyzed by nickel or palladium complexes. organic-chemistry.org It was one of the first cross-coupling reactions to be developed. organic-chemistry.org The Negishi coupling, on the other hand, employs an organozinc reagent. wikipedia.org Both reactions are powerful methods for C-C bond formation. nih.govrsc.org

The reactivity of aryl halides in both Kumada and Negishi couplings generally follows the order I > Br > Cl. wikipedia.org This suggests that for this compound, selective coupling at the iodo positions would be possible. The Kumada coupling is a cost-effective method but is limited by the reactivity of the Grignard reagent with certain functional groups. organic-chemistry.org The Negishi coupling is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.orgnih.gov By carefully selecting the catalyst and reaction conditions, it should be possible to achieve selective mono- or di-arylation/alkylation at the iodo-positions of this compound, leaving the bromo-position available for subsequent transformations.

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. rsc.orgmasterorganicchemistry.com The reaction typically proceeds via a syn-addition of the aryl-palladium species to the alkene, followed by a syn-elimination of a hydrido-palladium species. scispace.com The reactivity of the aryl halide follows the usual trend of I > Br > Cl.

In the case of this compound, the Heck reaction would be expected to occur preferentially at the C-I bonds. Studies on diiodo- and dibromobenzenes have shown that double Heck reactions can be achieved to synthesize distyrylbenzene (B1252955) derivatives. mdpi-res.com For instance, 1,4-diiodobenzene has been successfully coupled with pentafluorostyrene and 4-fluorostyrene. mdpi-res.com It is therefore conceivable that this compound could undergo a double Heck reaction at the two iodo-positions. The regioselectivity between the two non-equivalent iodo-positions (ortho and para to the bromine) would be an interesting aspect to investigate, likely influenced by steric and electronic factors.

Table 3: Examples of Heck Reactions with Dihalobenzenes
DihalobenzeneAlkeneCatalystProductReference
1,4-diiodobenzenepentafluorostyrenePd(OAc)₂trans-trans-1,4-bis(pentafluorostyryl)benzene mdpi-res.com
1,4-diiodobenzene4-fluorostyrenePd(OAc)₂trans-trans-bis(4-fluorostyryl)benzene mdpi-res.com
1,4-dibromo-2,5-difluorobenzenestyrenePd(OAc)₂1,4-bis(styryl)-2,5-difluorobenzene mdpi-res.com

Copper-Catalyzed Cross-Coupling Reactions

This compound is a versatile substrate for copper-catalyzed cross-coupling reactions, enabling the formation of various carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of complex organic molecules. The presence of three halogen atoms with different reactivities (two iodine atoms and one bromine atom) on the benzene ring allows for sequential and site-selective functionalization.

Ullmann-Type Reactions

The Ullmann reaction, a classic copper-catalyzed coupling method, has been employed to synthesize biaryls and aryl ethers from aryl halides. organic-chemistry.org While specific studies focusing exclusively on Ullmann-type reactions with this compound are not extensively detailed in the provided results, the general principles of Ullmann chemistry suggest its applicability. The reaction typically involves the coupling of two aryl halides in the presence of a stoichiometric or catalytic amount of copper, often at elevated temperatures. organic-chemistry.org The differential reactivity of the C-I versus C-Br bonds would be a key factor in controlling the outcome of such reactions, with the more labile C-I bonds expected to react preferentially.

On-surface Ullmann-type coupling reactions have been studied with related di- and tri-halogenated benzenes on copper surfaces, providing insights into the formation of organometallic intermediates and covalent nanostructures. researchgate.netnih.gov For instance, the study of 1,3-diiodobenzene (B1666199) on Cu(111) surfaces revealed the formation of ordered organometallic intermediates before covalent bond formation. researchgate.net These surface science studies offer a model for understanding the fundamental steps of Ullmann coupling, including C-I bond cleavage and subsequent C-C bond formation, which are relevant to the reactivity of this compound. researchgate.netnsf.gov

Copper-Mediated Arylation

Copper-mediated N-arylation reactions are fundamental in the synthesis of biologically active compounds. beilstein-journals.org The use of copper catalysts, often in conjunction with ligands, facilitates the coupling of aryl halides with various nitrogen-containing nucleophiles under milder conditions than traditional Ullmann reactions. beilstein-journals.orgacs.org For instance, copper/diamine systems have proven effective for the N-arylation of a wide range of heterocycles. beilstein-journals.org

In the context of dihalobenzenes, such as 1,4-diiodobenzene, copper-catalyzed coupling with amines has been utilized in multi-step syntheses. beilstein-journals.orgscispace.com While direct examples with this compound are not explicitly detailed, the principles apply. The higher reactivity of the iodine atoms would likely lead to initial arylation at one of the iodo-positions. The choice of catalyst, ligand, and reaction conditions can influence the selectivity and efficiency of these transformations. acs.orgresearchgate.net For example, the use of ligands like amino acids or 1,10-phenanthroline (B135089) can significantly improve the yields and scope of copper-catalyzed arylations. acs.orgbeilstein-journals.org

Transition-Metal-Free Cross-Coupling Approaches

Recent advancements have led to the development of transition-metal-free cross-coupling methods, offering more sustainable and cost-effective alternatives to traditional metal-catalyzed reactions. nih.govscispace.com These methods often utilize visible light and a photoredox catalyst or proceed through a thermally induced electron transfer process. nih.govrsc.org

One such approach involves the use of a dimsyl anion in DMSO, which, upon irradiation with visible light, can form an electron-donor-acceptor (EDA) complex with an aryl halide, leading to the generation of an aryl radical. scispace.comiu.edu This radical can then engage in cross-coupling reactions. This methodology has been successfully applied to di-halogenated substrates like 1,4-diiodobenzene, resulting in disubstituted products in excellent yields. scispace.comiu.edu

Another strategy employs small organic molecules as initiators in the presence of a strong base like potassium tert-butoxide. rsc.org These initiators can facilitate the arylation of unactivated arenes with aryl halides without the need for a transition metal. This has been demonstrated with 1,4-diiodobenzene for the synthesis of biaryl compounds. rsc.org Furthermore, microwave-assisted, thermally induced SRN1 reactions provide a rapid and efficient means for the α-arylation of ketones with haloarenes, showcasing another avenue for transition-metal-free C-C bond formation. rsc.org

Nucleophilic Substitution Reactions

The halogen atoms on this compound are susceptible to nucleophilic aromatic substitution (SNAr), a reaction class influenced by the nature of the halogen, the substitution pattern on the aromatic ring, and the nucleophile. smolecule.com The presence of both bromine and iodine on the same ring allows for studies of competitive reactivity.

Regioselective Halogen Replacement Studies

The different bond dissociation energies of C-I and C-Br bonds are the primary driver for regioselectivity in nucleophilic substitution and cross-coupling reactions of this compound. The C-I bond is weaker than the C-Br bond, making the iodine atoms more susceptible to cleavage and replacement. researchgate.net

This differential reactivity is exploited in various synthetic strategies. For example, in palladium-catalyzed cross-coupling reactions, the iodine atoms can be selectively replaced while leaving the bromine atom intact. smolecule.com This allows for sequential functionalization of the aromatic ring. Similarly, in nucleophilic aromatic substitution reactions, a nucleophile would preferentially attack the positions bearing the iodine atoms. smolecule.com The specific regioselectivity between the two iodine atoms would be further influenced by the electronic effects of the bromine atom and the steric environment around each iodine.

Studies on related bromo-iodoarenes have demonstrated the feasibility of regioselective reactions. For instance, in the double Stille coupling reaction of 1-bromo-4-chloro-2-iodobenzene (B582995) and its regioisomer 2-bromo-4-chloro-1-iodobenzene, high regioselectivity was observed, highlighting the directing effects of the halogen substituents. rsc.org Although not directly involving this compound, these results underscore the principle that regioselective functionalization is achievable in mixed halo-aromatics.

Competitive Reactivity of Bromine versus Iodine

The competitive reactivity between bromine and iodine is a well-established principle in halogen chemistry. The carbon-iodine bond is longer and weaker than the carbon-bromine bond, making iodine a better leaving group in nucleophilic substitution reactions and more reactive in oxidative addition steps of metal-catalyzed cross-coupling reactions. researchgate.net

In the context of this compound, any reaction proceeding via a mechanism involving halogen cleavage would be expected to occur preferentially at one of the C-I bonds. For example, in on-surface reactions of 1,4-dibromo-2,5-diiodobenzene (B1312432) on a gold surface, deiodination was observed to initiate at room temperature, while debromination would require higher temperatures. researchgate.net This selective C-I bond activation is a common feature in the chemistry of mixed bromo-iodo arenes.

Photodissociation studies of dihalobenzenes also illustrate this reactivity difference. For 1,4-diiodobenzene, photodissociation is significantly faster than for 1,4-dibromobenzene, which in turn is faster than for 1,4-dichlorobenzene. aip.org This trend is attributed to the heavier halogen atoms increasing spin-orbit coupling, which accelerates the dissociation process. While a direct study on this compound is not available, the established trends strongly suggest that the C-I bonds would be the primary sites of reaction under both thermal and photochemical conditions.

Metalation and Organometallic Chemistry

The presence of three halogen atoms with differing reactivity on the benzene ring makes this compound a versatile substrate in metalation and organometallic chemistry. The carbon-iodine bonds are significantly weaker than the carbon-bromine bond, leading to preferential reactivity at the iodo-substituted positions. This selectivity allows for the stepwise functionalization of the aromatic core through the generation of various organometallic intermediates.

The generation of aryllithium species from polyhalogenated benzenes is a cornerstone of synthetic chemistry, typically proceeding via halogen-lithium exchange. In the case of bromo-iodoarenes, the exchange is highly selective, targeting the more labile carbon-iodine bond over the stronger carbon-bromine bond. When this compound is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures, a rapid and selective iodine-lithium exchange occurs. This process preferentially happens at one of the two iodine atoms, yielding a (bromo-iodophenyl)lithium intermediate.

The stability and subsequent reactivity of these aryllithium intermediates are influenced by factors like the solvent and temperature. researchgate.net For instance, functionalized aryllithium reagents generated at very low temperatures (e.g., -95 to -100 °C) can be stable enough to be trapped by various electrophiles. researchgate.net However, these intermediates can be thermally labile and may undergo further reactions, such as elimination to form highly reactive aryne species if a suitable leaving group is present in an adjacent position. researchgate.netmdpi.com

The synthetic utility of these lithium intermediates is demonstrated by their reaction with electrophiles. For example, the monolithiated species derived from a dihalobenzene can be trapped to create a single C-C bond, leaving the other halogen atoms intact for subsequent transformations. This stepwise approach is fundamental in the synthesis of complex, unsymmetrically substituted aromatic compounds. researchgate.netdtic.mil

Organozinc and organocopper reagents are valued for their high functional group tolerance and specific reactivity, particularly in cross-coupling reactions. These species can be prepared from this compound through several methods.

Direct insertion of activated zinc metal into a carbon-halogen bond is a common method for synthesizing organozinc compounds. researchgate.net For di- or polyhaloarenes, this insertion can be selective. In the case of diiodobenzene, direct zinc insertion can lead to the formation of diorganozinc reagents. sci-hub.se An electrochemical process catalyzed by cobalt complexes in the presence of a sacrificial zinc anode has been shown to convert dibromobenzenes into the corresponding diorganozinc compounds. sci-hub.se This method often proceeds stepwise, where a monozinc intermediate is formed first, which is then converted to the dizinc (B1255464) species upon further reaction. sci-hub.se While direct examples with this compound are not prevalent, the principles established with diiodobenzenes and dibromobenzenes suggest that selective formation of a bromo-iodophenylzinc iodide, followed by a dibromozinc species, is feasible. The presence of LiCl is often crucial for the successful formation and subsequent reactivity of these organozinc reagents. researchgate.net

Organocopper species are typically generated in situ, often via transmetalation from a more reactive organometallic precursor like an organolithium or organozinc compound. uni-muenchen.dethieme-connect.de For example, reacting the aryllithium intermediate derived from this compound with a copper(I) salt, such as copper(I) iodide or bromide, would yield the corresponding organocopper species. thieme-connect.dersc.org These copper reagents are particularly effective in certain coupling reactions, such as the formation of biaryls and in conjugate additions. thieme-connect.de The catalytic generation of organocopper(I) species in situ is a key step in many cross-coupling reactions, including Stille-type couplings where they can act as co-catalysts. rsc.org

The table below summarizes representative conditions for the formation of organozinc compounds from related dihaloarenes.

Starting MaterialReagents & ConditionsProduct TypeYieldReference
Aryl DibromidesCoX₂, Zn anode, electrolysis, 4 F/molDiorganozinc (BrZn-Ar-ZnBr)Moderate to Excellent sci-hub.se
Functionalized Alkyl BromidesZn dust, LiCl, THFAlkylzinc BromideNot specified researchgate.net
Aryl TosylatesZn, NiCl₂(dme), Ligand, DMF, RTArylzinc TosylateGood to Excellent nih.gov

Stannylation, the introduction of a trialkyl- or triaryltin moiety onto an aromatic ring, is a powerful method for creating precursors for Stille cross-coupling reactions. Research into the stannylation of aryl halides using highly reactive stannyl (B1234572) anions, such as stannylpotassium (R₃Sn-K), has shown high efficiency under transition-metal-free conditions. researchgate.netrsc.org

In the context of polyhalogenated benzenes, these reactions exhibit excellent chemoselectivity. When 1,4-diiodobenzene is subjected to stannylation with tributylstannylpotassium (Bu₃Sn-K), which is generated in situ from a silylstannane and potassium tert-butoxide (t-BuOK), monosubstitution occurs to yield (4-iodophenyl)tributylstannane. rsc.org Using a twofold excess of the stannylating agent leads to the formation of the distannylated product. rsc.org Similarly, the reaction with 4-bromoiodobenzene selectively substitutes the iodine atom, yielding (4-bromophenyl)tributylstannane. researchgate.netrsc.org This high selectivity is attributed to the greater lability of the C-I bond compared to the C-Br bond.

Mechanistic studies suggest that the reaction proceeds through the formation of an aryl anion intermediate. researchgate.net The proposed pathway involves the nucleophilic attack of the stannyl anion on the aryl halide. Control experiments designed to probe for a radical mechanism (Sᵣₙ1 pathway) have indicated that such pathways are not dominant in these stannylation reactions. rsc.org Instead, the evidence points towards a mechanism involving nucleophilic aromatic substitution where the highly nucleophilic stannyl anion displaces the halide, likely through an intermediate or transition state with significant aryl anion character. researchgate.net

SubstrateReagentConditionsProductYieldReference
1,4-DiiodobenzeneBu₃Sn-K (1.1 equiv)THF, 30 °C, 1 h4-IodophenylstannaneGood rsc.org
1,4-DiiodobenzeneBu₃Sn-K (2.2 equiv)THF, 30 °C, 1 h1,4-Bis(tributylstannyl)benzeneGood rsc.org
4-BromoiodobenzeneBu₃Sn-K (1.1 equiv)THF, 30 °C, 1 h4-BromophenylstannaneGood researchgate.netrsc.org

Radical Reactions and Single Electron Transfer Processes

The carbon-halogen bonds in this compound, particularly the weak C-I bonds, are susceptible to cleavage via radical pathways. These processes can be initiated by light (photolysis) or through single electron transfer (SET) from a catalyst or reagent, generating highly reactive aryl radical intermediates that can be harnessed for various bond-forming reactions.

Visible-light photoredox catalysis has emerged as a powerful and green technology for activating stable chemical bonds under mild conditions. iu.edupurdue.edu This approach is particularly effective for the functionalization of C-X bonds in aryl halides. In these reactions, a photocatalyst, upon excitation by visible light, becomes a potent reductant or oxidant. For aryl halides, a reductive quenching cycle is common, where the photoexcited catalyst donates an electron to the aryl halide in a single electron transfer (SET) event. iu.edunih.gov This generates a transient radical anion, which rapidly fragments to produce an aryl radical and a halide anion. nih.gov

This strategy has been successfully applied to the functionalization of bromo-iodoarenes. For example, a transition-metal-free phosphonation of 1-bromo-2-iodobenzene (B155775) was achieved using 10H-phenothiazine (PTZ) as an inexpensive organic photoredox catalyst. purdue.edunih.gov The reaction couples the aryl halide with trialkyl phosphites in aqueous solvent mixtures, demonstrating broad functional group compatibility. nih.gov The reaction proceeds via the generation of an aryl radical from 1-bromo-2-iodobenzene, which is then trapped by the phosphite. In reactions involving dihaloarenes like 1,4-diiodobenzene and 1-bromo-2-iodobenzene, disubstituted products can be obtained in moderate to good yields, highlighting the method's utility for creating multiple C-P bonds. purdue.edunih.gov The reactivity of the aryl halide increases with the decreasing strength of the C-X bond, making iodides more reactive than bromides. nih.gov

The mechanism of radical reactions involving dihalobenzenes has been a subject of detailed investigation. The initial step in many of these processes, whether induced by photolysis or a photoredox catalyst, is the formation of an aryl radical. nih.govscispace.com Ultrafast spectroscopy studies on the photodissociation of 1,4-diiodobenzene have shown that upon photoexcitation, the molecule can undergo dissociation to form an iodophenyl radical and an iodine atom on a femtosecond timescale. aip.org The dissociation can occur through multiple pathways, including direct dissociation from a repulsive electronic state or indirect dissociation (predissociation) following a curve crossing from an initially excited bound state. aip.orgaip.org

In the context of synthetic reactions, such as those promoted by photoredox catalysts or other radical initiators, the key intermediate is the aryl radical generated after a single electron transfer (SET) event. nih.govconicet.gov.ar The Sᵣₙ1 (unimolecular radical nucleophilic substitution) mechanism is a well-established pathway for the substitution of aryl halides. conicet.gov.ar This chain reaction involves the formation of an aryl radical anion via SET, fragmentation to an aryl radical, reaction of the radical with a nucleophile, and subsequent electron transfer from the resulting radical anion adduct to a new molecule of the aryl halide substrate to propagate the chain. conicet.gov.ar Microwave-promoted reactions of haloarenes with enolate nucleophiles have been shown to proceed via a thermally induced SET process, forming aryl radicals that lead to C-C bond formation. rsc.org While these specific studies may not use this compound, the mechanistic principles are directly applicable, predicting that the initial radical formation would selectively occur at one of the C-I bonds.

C-H Activation and Functionalization Strategies

The strategic placement of three halogen atoms with differing reactivity on a benzene ring makes this compound a substrate of interest for sequential and site-selective transformations. While direct research on C-H activation of this compound is limited, extensive studies on its isomers and closely related dihaloarenes, such as 1-iodo-4-bromobenzene and 1,4-diiodobenzene, provide significant insight into its potential reactivity in this class of reactions. These strategies predominantly rely on transition-metal catalysis, particularly with palladium, to achieve the formation of new carbon-carbon bonds by activating otherwise inert C-H bonds.

The primary approach involves the differential reactivity of the carbon-halogen bonds, where the C-I bond is significantly more labile and reactive towards oxidative addition to a metal center (like Pd(0)) than the C-Br bond. This allows for an initial cross-coupling or C-H activation sequence involving one of the iodo-substituents, leaving the bromo- and the second iodo-substituent intact for subsequent functionalization.

Research into palladium-catalyzed C-H functionalization has demonstrated that dihaloarenes can be "stitched" to substrates containing activatable C-H bonds. For instance, in reactions involving amides with gem-dimethyl groups, 1-bromo-2-iodoarenes can undergo two sequential β-C(sp³)–H arylations. nih.gov The proposed mechanism for such transformations typically begins with a Pd(II/IV)-catalyzed β-C(sp³)–H arylation involving the more reactive aryl iodide bond. nih.gov This is followed by a second C-H activation and intramolecular oxidative addition into the pendant aryl bromide to form the final cyclized product. nih.gov This highlights a powerful strategy where a dihaloarene is annulated onto a substrate through the activation of two C-H bonds.

In a similar vein, directed C(sp³)–H arylation has been successfully applied to proline derivatives using aryl iodides. acs.org Studies using 4-bromoiodobenzene and 1,4-diiodobenzene showed that these reagents could effectively arylate the C-3 position of the proline ring. acs.org Notably, with these dihaloarenes, the formation of a bis-arylated product was observed, indicating that both halogen sites can participate in the C-H activation/arylation sequence. acs.org

Aryl HalideCatalyst SystemDirecting GroupConditionsProduct TypeYieldReference
1,4-DiiodobenzenePd(OAc)₂, AgOAcAminoquinoline AmideToluene, 20 hMono-arylated Proline Derivative- acs.org
1,4-DiiodobenzenePd(OAc)₂, AgOAcAminoquinoline AmideToluene, 20 hBis-arylated Proline Derivative33% acs.org
4-BromoiodobenzenePd(OAc)₂, AgOAcAminoquinoline AmideToluene, 20 hBis-arylated Proline Derivative9% acs.org
1,4-DiiodobenzenePd(OAc)₂, AgOAc, (BnO)₂PO₂HAminoquinoline AmideCPME, 7 hMono-arylated Cyclobutane (B1203170) Derivative70% diva-portal.org
1-Iodo-4-bromobenzene1,10-phenanthroline, KOtBuNone (Arene C-H)Mesitylene, 100°CTerphenyl Derivative35% researchgate.net

Further investigations into palladium-catalyzed C-H arylation with an aminoquinoline directing group demonstrated that 1,4-diiodobenzene could be coupled with a cyclobutane derivative, yielding the mono-arylated product in 70% yield after 7 hours. diva-portal.org This again underscores the utility of one of the C-I bonds in a directed C-H functionalization, leaving the other halogen as a handle for further chemistry.

Organocatalytic methods have also emerged for C-H activation. A transition-metal-free approach using 1,10-phenanthroline as an organocatalyst has been shown to promote the cross-coupling of aryl halides with the C-H bonds of arenes. researchgate.net In this system, both 1,4-diiodobenzene and 1-iodo-4-bromobenzene underwent double coupling reactions to produce terphenyl derivatives in moderate yields, showcasing the potential for C-H functionalization without relying on expensive and potentially contaminating transition metals. researchgate.net

The regioselectivity and success of these reactions are highly dependent on the catalyst system, the directing group employed, and the specific nature of the C-H bond being activated (e.g., sp² vs. sp³). The differential reactivity of the halogens in this compound offers a predictable framework for designing sequential C-H functionalization strategies, enabling the construction of complex molecular architectures from a relatively simple building block.

Synthesis of Complex Polyaromatic Systems

The strategic arrangement of halogens in this compound makes it an excellent precursor for the synthesis of complex polyaromatic hydrocarbons (PAHs) and related systems. The ability to perform sequential cross-coupling reactions at specific positions on the benzene ring provides a powerful tool for building extended aromatic frameworks.

Preparation of Biaryl Compounds and Oligophenylene Derivatives

The synthesis of biaryl and oligophenylene structures is a fundamental application of this compound, primarily achieved through palladium-catalyzed Suzuki-Miyaura coupling reactions. The differential reactivity of the C-I versus C-Br bonds is key to its utility, allowing for selective and sequential bond formation.

In a clear demonstration of this selectivity, this compound can be coupled with a borylated compound to afford a biaryl product in a 42% yield. researchgate.net This initial reaction preferentially occurs at one of the more reactive C-I positions, leaving the second iodine and the bromine atom available for subsequent transformations. researchgate.net This stepwise approach is crucial for building unsymmetrical biaryl systems. The resulting bromo-iodo-biaryl intermediate is a valuable building block itself, poised for further functionalization, such as a subsequent Miyaura borylation. researchgate.net

The general principle of using mixed dihaloaromatics (e.g., bromoiodobenzenes) for sequential couplings is a well-established strategy for creating complex biaryl structures on sensitive substrates like unprotected nucleosides. core.ac.uk While reactions with symmetric diiodobenzenes often lead to double-coupling products even with a large excess of the dihalide, the use of bromo-iodo derivatives allows for controlled monocoupling. acs.org This highlights the synthetic advantage of using precursors like this compound where reactivity can be tuned.

This building-block approach can be extended to synthesize larger oligophenylenes. For instance, poly-iodinated scaffolds are used to construct highly substituted hexaphenylbenzene analogues through multiple Suzuki-Miyaura couplings. researchgate.net The synthesis of polyphenylene precursors for materials like porous graphene nanoribbons has been achieved through the polymerization of dihalogenated terphenyl monomers. researchgate.net

Table 1: Selected Suzuki-Miyaura Coupling Reactions Involving Polyhalogenated Benzenes
ReactantsProduct TypeKey FeatureCitation(s)
Borylated Compound + this compoundBiaryl CompoundSelective coupling at C-I bond. researchgate.net researchgate.net
Arylboronic Acid + 1,4-Diiodo-2,3,5,6-tetraarylbenzeneHexaphenylbenzene AnalogueSynthesis of complex oligophenylenes. researchgate.net researchgate.net
2'-Deoxyadenosine + Iodo-bromobenzene8-Biaryl-2'-deoxyadenosineSequential coupling on complex molecules. core.ac.uk core.ac.uk

Construction of π-Conjugated Linkers and Extended Systems

This compound is an important precursor for constructing π-conjugated linkers, which are fundamental components of advanced organic materials used in electronics and photonics. The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a primary method for this purpose. wikipedia.orgmdpi.com

The differential reactivity of the halogens is again critical. The C-I bond reacts preferentially over the C-Br bond in Sonogashira couplings, allowing for selective alkynylation. wikipedia.org This enables the synthesis of bromo-di(alkynyl)benzene intermediates from this compound, which can then be subjected to a second type of coupling at the bromine position to create complex, unsymmetrical conjugated systems.

This strategy has been employed in the creation of polyaromatic heterocycles. For example, a synthetic route starting with 1,4-dibromo-2,5-diiodobenzene involves a double Sonogashira cross-coupling to install two alkynyl groups selectively at the iodo-positions. soton.ac.uk These alkynyl side chains, which often include solubilizing alkyl groups, are then used to build larger, fused polyaromatic systems through subsequent cyclization reactions. soton.ac.uk Similarly, Sonogashira polycondensation between diiodide monomers and dialkynes is a facile method for producing conjugated polymers, including those incorporating bulky dibenz[a,h]anthracene subunits. mit.edu

The use of mixed haloarenes like 1-bromo-4-iodobenzene (B50087) is common for preparing a variety of π-conjugated linkers functionalized with boronic esters or terminal acetylenes, which serve as modular building blocks for larger structures. beilstein-journals.org

Formation of Cyclophane Architectures

Cyclophanes are molecules containing an aromatic ring bridged by at least one aliphatic chain. mun.ca The synthesis of these structurally unique compounds often relies on building blocks that can form these bridges through intramolecular cyclization. Dihaloarenes like 1,4-diiodobenzene are extensively used as starting points for these syntheses. beilstein-journals.orgnih.govbeilstein-journals.org

Common strategies involve using the dihaloarene to attach two long chains via cross-coupling reactions, which are then cyclized. For example, a double Sonogashira reaction of 1,4-diiodobenzene with an alcohol-containing terminal alkyne generates a linear diyne product, which can then be cyclized via methods like pinacol coupling to form the cyclophane scaffold. beilstein-journals.orgbeilstein-journals.org Other key reactions for cyclization include Glaser-Eglinton coupling and ring-closing metathesis (RCM). beilstein-journals.orgnih.govbeilstein-journals.org Palladium-catalyzed alkynylation of 1,4-diiodobenzene is a key step in the synthesis of complex cyclophane-containing organometallic structures. nih.govbeilstein-journals.org

Although direct examples using this compound are less commonly documented, its potential in this area is significant. The ability to perform sequential Sonogashira couplings at the two iodine positions followed by a different reaction at the bromine site would allow for the stepwise and controlled assembly of complex, unsymmetrical cyclophane precursors. This offers a higher degree of synthetic precision compared to using symmetric dihaloarenes.

Generation of Highly Functionalized Building Blocks

The true synthetic power of this compound lies in its role as a scaffold for creating more complex, highly functionalized building blocks. Its three reactive sites can be addressed sequentially to install a variety of functional groups, leading to intermediates that are valuable in medicinal chemistry, materials science, and complex target synthesis.

Precursors for Polyfunctionalized Aromatic and Heteroaromatic Compounds

This compound serves as an excellent starting point for synthesizing polyfunctionalized aromatic and heteroaromatic compounds. The stepwise substitution of its halogen atoms allows for the introduction of diverse functionalities onto a single benzene core.

A notable example is the synthesis of novel fluorescent nucleosides, where a dihaloaromatic coupling partner is first attached to an unprotected 2'-deoxyadenosine via direct arylation. core.ac.uk The remaining halogen on the newly introduced aryl group then serves as a handle for a subsequent Suzuki-Miyaura coupling, enabling the divergent synthesis of a library of differently substituted 8-biaryl-2'-deoxyadenosines. core.ac.uk This sequential approach showcases how a polyhalogenated arene acts as a linchpin to connect different molecular fragments.

This strategy is also central to the synthesis of complex polyaromatic heterocycles. A multi-step synthesis of thienoacenes and furanoacenes begins with 1,4-dibromo-2,5-diiodobenzene. soton.ac.uk A double Sonogashira coupling is followed by a base-catalyzed cycloisomerization to construct the fused heterocyclic systems. soton.ac.uk The remaining bromine atoms on the resulting polycycle can then be used for further extension of the aromatic framework through additional cross-coupling reactions. soton.ac.uk

Table 2: Synthetic Strategies Using Polyhaloarenes as Precursors
Starting MaterialKey ReactionsProduct ClassCitation(s)
This compoundSequential Suzuki CouplingsUnsymmetrical Biaryls researchgate.net
Iodo-bromobenzeneDirect Arylation, Suzuki CouplingFluorescent Nucleosides core.ac.uk
1,4-Dibromo-2,5-diiodobenzeneSonogashira Coupling, CycloisomerizationPolyaromatic Heterocycles soton.ac.uk

Synthesis of Sterically Hindered Aromatic Scaffolds

The 1,2,4-trisubstitution pattern of this compound inherently creates a sterically crowded environment. This steric hindrance can be exploited to control the stereochemistry of reactions and to synthesize molecules with unique three-dimensional structures. The bromine atom at the C2 position can influence the accessibility of the iodine atoms at the C1 and C4 positions, directing incoming reagents to the less hindered C4 site.

This principle is amplified in more substituted systems. For example, very bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes have been prepared and used as precursors for sterically encumbered molecules. researchgate.net These crowded scaffolds can be used to synthesize novel hexaphenylbenzene (HPB) analogues and large polycyclic aromatic hydrocarbons (PAHs) like hexabenzocoronene (HBC) derivatives through sterically challenging Suzuki-Miyaura cross-coupling reactions followed by oxidative cyclodehydrogenation. researchgate.net The steric crowding around the reactive C-I bonds in these precursors is a critical feature of the synthesis. researchgate.netresearchgate.net

Furthermore, a bulky 1,4-diiodobenzene bearing four adjacent aryl substituents was used to prepare a di-hypervalent iodine compound. researchgate.net The significant steric encumbrance around the iodine centers by the flanking aryl groups was a key structural feature that influenced the subsequent reactivity of the molecule, promoting a ready cyclization to a dicyclic di-iodonium salt under mild conditions. researchgate.net The use of a cyclopropoxy group ortho to two iodine atoms on a benzene ring is another example where steric bulk is intentionally introduced to create a unique scaffold for studying reactivity. These examples demonstrate a clear strategy of using polysubstituted haloarenes to build steric congestion into a molecular framework, a role for which this compound is well-suited as a starting scaffold.

Synthesis of Precursors for Bioactive Molecules (excluding pharmacology/clinical data)

The utility of a chemical compound in the synthesis of bioactive molecules is a significant measure of its importance in medicinal chemistry and drug discovery. Halogenated aromatic compounds are pivotal starting materials and intermediates for creating novel molecular frameworks. For this compound, its potential lies in the ability to introduce different substituents at specific positions on the phenyl ring, thereby enabling the exploration of a diverse chemical space.

Intermediate in the Synthesis of Natural Product Analogues

Natural products and their analogues are a cornerstone of drug development. The synthesis of analogues often involves modifying the original structure to improve properties or to understand structure-activity relationships. While related dihalo- and trihalobenzenes are extensively used in the synthesis of natural product analogues, specific examples detailing the use of this compound as a key intermediate are not prominently featured in available research. The synthesis of complex natural products often relies on well-established and readily available starting materials, and it appears that other isomers or halogenated benzenes have been more commonly employed.

Scaffolds for Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. nih.gov These fragments are then grown or combined to create more potent molecules. Aromatic compounds with multiple, differentially reactive handles are excellent candidates for creating fragment libraries with diverse exit vectors for further chemical elaboration.

The structure of this compound makes it an ideal core for a fragment scaffold. The two iodine atoms and one bromine atom can serve as orthogonal points for diversification through selective cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This would allow for the systematic exploration of the chemical space around the central phenyl ring.

Despite this theoretical potential, a review of the scientific literature does not yield specific studies where this compound has been explicitly used as a scaffold in a fragment-based drug discovery campaign. Research in this area often highlights the classes of compounds and the biological targets, but detailed starting material information for every fragment is not always available. While it is plausible that this compound is used in proprietary, unpublished industrial research, there is no public data to substantiate its application in this context at this time.

Applications of 2 Bromo 1,4 Diiodobenzene in Advanced Organic Synthesis

Crystallographic Data

As of now, specific, publicly available crystallographic data from single-crystal X-ray diffraction for 2-Bromo-1,4-diiodobenzene is not found in the searched literature. However, analysis of related structures provides insight into its expected solid-state properties. For instance, the crystal structure of the parent compound, 1,4-diiodobenzene (B128391), reveals intermolecular iodine···iodine interactions, known as halogen bonds, which influence the molecular packing in the solid state. It is anticipated that this compound would also exhibit such non-covalent interactions, which are crucial in designing crystalline materials for applications like organic semiconductors.

PropertyPredicted Value/Information
Molecular FormulaC₆H₃BrI₂
Molecular Weight408.80 g/mol
Crystal SystemNot available in searched literature
Space GroupNot available in searched literature
Key InteractionsExpected to form halogen bonds (I···I, I···Br) in the solid state.

Molecular Geometry

The core of this compound is a planar six-membered benzene (B151609) ring. The three halogen substituents and three hydrogen atoms are attached to this ring. The substituents at positions 1, 2, and 4 will cause some steric strain, which may lead to minor distortions from a perfectly planar geometry, such as slight out-of-plane bending of the C-X bonds. The bond lengths and angles would be influenced by the size and electronegativity of the halogen atoms.

Spectroscopic Properties

NMR Spectroscopy (¹H and ¹³C)

The ¹H NMR spectrum is expected to be characteristic of a 1,2,4-trisubstituted benzene (B151609) ring, showing three distinct signals in the aromatic region. Based on the analysis of similar compounds like 2-bromo-1,4-dichlorobenzene (B150605) chemicalbook.comnih.gov and 2-bromo-4-nitroiodobenzene rsc.org, the chemical shifts (δ) and coupling constants (J) can be predicted. The proton adjacent to the bromine (at C3) would likely appear as a doublet, the proton between the two iodines (at C5) as a doublet of doublets, and the proton adjacent to the other iodine (at C6) as a doublet.

The ¹³C NMR spectrum would display six signals for the six unique carbon atoms of the benzene ring. The carbons attached to the heavy halogen atoms (Br and I) would show characteristic chemical shifts, typically at lower field values compared to the C-H carbons.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H (H3)~7.9 - 8.2dAdjacent to Br
¹H (H5)~7.6 - 7.8ddBetween I and H
¹H (H6)~7.2 - 7.4dAdjacent to I
¹³C (C-I)~90 - 105sTwo distinct signals expected for C1 and C4
¹³C (C-Br)~115 - 125sOne signal expected for C2
¹³C (C-H)~130 - 145dThree distinct signals expected
Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) would confirm the molecular weight of the compound. The high-resolution mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). The molecular ion peak [M]⁺ would be observed at m/z ≈ 408, accompanied by an [M+2]⁺ peak of similar intensity. Fragmentation would likely involve the sequential loss of halogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region, which are indicative of the substitution pattern. The C-I and C-Br stretching vibrations would appear at lower frequencies, typically below 700 cm⁻¹.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Electronic Structure

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For haloaromatics, particularly those with heavy halogens, quantum chemical calculations offer deep insights into the arrangement and energies of molecular orbitals, the nature of chemical bonds, and the response to electronic excitation.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying the electronic structure of molecules. While specific DFT studies on 2-bromo-1,4-diiodobenzene are not prominent in the literature, the methodologies are well-established from research on closely related compounds like 1,4-diiodobenzene (B128391) and various dihalobenzenes. kpfu.rurichmond.edu

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the electronic Schrödinger equation without empirical parameters. More advanced multireference methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are essential for accurately describing excited states and photodissociation dynamics, which are significant in polyhalogenated benzenes. aip.orgaip.org For instance, studies on 1,4-diiodobenzene have employed CASSCF(14,12) and CASPT2(18,14) to model its potential energy surfaces and photodissociation pathways. aip.orgaip.org

DFT, a computationally less expensive alternative, calculates the electronic structure based on the electron density. Functionals like B3LYP are commonly used for a wide range of molecular property predictions. kpfu.ru For systems with significant non-covalent interactions, dispersion-corrected DFT methods (e.g., PBE+MBD, B3LYP-D3) are crucial for obtaining accurate results. acs.orgarxiv.org

The table below summarizes computational methods frequently applied to haloaromatic compounds, which are applicable for studying this compound.

Table 1: Common Quantum Chemical Methods for Haloaromatics
Method Type Specific Method Typical Application Reference
Ab Initio CASSCF Excited states, potential energy surfaces aip.orgaip.org
Ab Initio CASPT2 Corrected energies for excited states, photodissociation aip.orgaip.org
Ab Initio MP2, CCSD(T) Accurate ground state geometries and energies acs.org
Density Functional Theory B3LYP Geometries, thermochemistry, reaction pathways kpfu.ru
Density Functional Theory PBE, M06-2X Intermolecular interactions, solid-state properties acs.org

The presence of heavy atoms like bromine and especially iodine in this compound makes spin-orbit coupling (SOC) a dominant factor in its electronic behavior. aip.orgaip.org SOC is a relativistic effect that describes the interaction between the electron's spin and its orbital motion. In molecules containing heavy elements, SOC facilitates mixing between electronic states of different spin multiplicities (e.g., singlets and triplets). aip.orgaip.org

This mixing has profound consequences:

Accelerated Intersystem Crossing: SOC provides efficient pathways for transitions between singlet and triplet states. This is critical in the photophysics of haloaromatics, where excitation to a bound singlet state (π, π) can be followed by rapid intersystem crossing to a repulsive triplet state (n, σ), leading to fast dissociation of the carbon-halogen bond. aip.org

Altered Potential Energy Surfaces: SOC significantly modifies the potential energy surfaces, creating new, mixed-character states and altering dissociation pathways. aip.orgaip.org For 1,4-diiodobenzene, calculations show that SOC creates a dense manifold of coupled electronic states that govern its ultrafast photodissociation dynamics, with lifetimes on the femtosecond scale. aip.orgaip.org

Broadened Absorption Spectra: The mixing of states can lead to the broadening of spectral bands, as observed in the two-photon absorption spectra of di-iodobenzene. aip.org

Theoretical studies on dihalobenzenes often use four-component relativistic methods or incorporate SOC within CASPT2 or DFT frameworks to accurately model these effects. aip.orgaip.org The calculations for 1,4-diiodobenzene show that what would be distinct spin-orbit free states become complex, coupled potential energy curves when SOC is included. aip.org

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in mapping the complex reaction pathways of organic reactions, identifying intermediates, and characterizing the transition states that connect them. This provides a mechanistic understanding at the molecular level.

The halogen dance (HD) is a base-catalyzed isomerization reaction involving the migration of a halogen atom on an aromatic ring. nih.govresearchgate.net While this reaction has been known for decades, its mechanism has only recently been investigated from a theoretical perspective using DFT. nih.govwhiterose.ac.uk

A computational study of the halogen dance on a thiophene (B33073) substrate revealed key mechanistic details that are broadly applicable to other aromatic systems. nih.govwhiterose.ac.uk

Potential Energy Surface Mapping: DFT is used to model the potential energy surface, locating the energies of reactants, intermediates, products, and transition states. whiterose.ac.uk

Transition State (TS) Characterization: The study found that the crucial lithium-halogen exchange steps proceed through SN2-type transition states rather than four-center transition states. nih.govwhiterose.ac.uk These SN2 transition states were found to have significantly lower energy barriers. whiterose.ac.uk

For a molecule like this compound, a theoretical study would model the deprotonation by a base, followed by a series of lithium-halogen exchanges and re-protonation steps to map the potential pathways for the migration of the bromine or iodine atoms.

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. ethernet.edu.etoup.com Theoretical modeling provides crucial insights into the intricate mechanisms of these transition-metal-catalyzed reactions. researchgate.net For a substrate like this compound, which has two different reactive sites for C-I and C-Br bonds, understanding the mechanism is key to achieving selectivity.

DFT calculations are widely used to elucidate the catalytic cycles of reactions like Suzuki, Heck, and Ullmann couplings. ethernet.edu.etnsf.gov These studies typically investigate the key elementary steps:

Oxidative Addition: The initial step where the haloarene adds to the low-valent metal center (e.g., Ni(0) or Pd(0)). Calculations can determine the energy barrier for this step and reveal the formation of pre-reaction π-complexes where the metal coordinates to the aromatic ring. researchgate.net

Transmetalation: The transfer of an organic group from another organometallic reagent to the catalyst.

Reductive Elimination: The final step where the new C-C bond is formed, and the product is released, regenerating the catalyst.

Computational studies on the Ullmann reaction on copper surfaces, for example, have used DFT to characterize the structure and charge distribution of surface-bound reactants, organometallic intermediates, and final products, explaining how molecular interactions guide the self-assembly process. nsf.gov

Studies on Intermolecular Interactions

The non-covalent interactions of this compound with itself (in the solid state) or with other molecules (in solution or functional materials) are governed by a combination of forces, including dispersion and halogen bonding. richmond.eduacs.org

Halogen bonding is a highly directional, non-covalent interaction between an electropositive region on a halogen atom (the σ-hole) and a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom). researchgate.net Both iodine and bromine can act as strong halogen bond donors, with the strength typically following the order I > Br > Cl. richmond.edu

Computational studies, particularly using dispersion-corrected DFT (e.g., M06-2X-D3) or high-level ab initio methods, are essential for accurately modeling these interactions. acs.org

Interaction Energies: Calculations can quantify the binding energies between the halogen bond donor (like this compound) and various acceptors. Studies on 1,4-diiodobenzene and its fluorinated derivatives as sensors for explosives have shown interaction energies with nitro-containing molecules in the range of -10 to -18 kJ/mol. richmond.edu

Geometric and Electronic Analysis: Natural Bond Orbital (NBO) analysis can reveal the electronic origin of the interaction, often characterized as a charge transfer from a lone pair of the acceptor to a σ* antibonding orbital of the C-X bond (where X is Br or I). acs.org Electrostatic potential maps can visualize the positive σ-hole on the halogen atom that directs the interaction. richmond.edu

The table below shows a comparison of calculated interaction energies, illustrating the relative strength of different halogen bond donors.

Table 2: DFT-Calculated Interaction Energies of Halobenzene Selectors with RDX

Selector Molecule Interaction Energy (kJ/mol) Reference
1,4-Diiodotetrafluorobenzene -13.93 richmond.edu
1,4-Dibromotetrafluorobenzene -11.33 richmond.edu
1,4-Diiodobenzene -10.01 richmond.edu

These data show that both the identity of the halogen (I > Br) and the presence of electron-withdrawing groups on the aromatic ring (which enhance the σ-hole) significantly impact the strength of the halogen bond. richmond.edu

Halogen Bonding Interactions (σ-holes, Electrostatic Potentials)

No dedicated computational studies on the halogen bonding interactions, σ-holes, or electrostatic potentials specifically for this compound were identified. For related compounds like 1,4-diiodobenzene and its tetrafluorinated derivatives, theoretical calculations have been crucial in understanding how iodine atoms act as halogen bond donors. acs.orgnih.gov These studies show that the positive region of electrostatic potential, known as a σ-hole, located on the iodine atom opposite to the C–I bond is fundamental to these interactions. acs.org The strength of this interaction generally follows the order I > Br > Cl and is enhanced by electron-withdrawing groups on the aromatic ring. acs.orgmanchester.ac.uk However, without specific calculations for this compound, the precise nature of its σ-holes on the two distinct iodine atoms and the bromine atom remains uncharacterized.

Crystal Packing Interactions and Solid-State Structures

A definitive crystal structure for this compound has not been reported in the surveyed literature. Analysis of related compounds, such as cocrystals of 1,4-diiodotetrahalobenzenes, demonstrates that crystal packing is heavily influenced by a combination of halogen bonds (e.g., I···N, I···O) and other secondary interactions like C-H···π forces. nih.govresearchgate.net For the parent compound 1,4-diiodobenzene, studies have explored its different polymorphic forms and the transitions between them. However, the specific packing arrangement and intermolecular interactions within a solid-state structure of this compound are currently undocumented.

Photodissociation Dynamics Simulations

Excited State Dynamics and Curve Crossing Phenomena

There is a notable absence of published research on the photodissociation dynamics of this compound. In contrast, the photochemistry of 1,4-diiodobenzene has been extensively investigated through ultrafast spectroscopy and theoretical simulations. aip.orgaip.org Upon UV excitation, 1,4-diiodobenzene undergoes an extremely rapid dissociation (on the order of 33 ± 4 femtoseconds) following initial excitation to bound (π, π) states. aip.orgresearchgate.net Due to strong spin-orbit coupling introduced by the heavy iodine atoms, the molecule efficiently transitions (a process known as curve crossing) to repulsive (n, σ) potential energy surfaces, leading to the cleavage of a C–I bond. aip.org The presence of a bromine atom in this compound would lower the molecule's symmetry and alter its electronic landscape, likely influencing the excited state energies and dissociation pathways, but specific simulations are required to understand these effects.

Time-Dependent Quantum Chemistry Approaches

No studies applying time-dependent quantum chemistry methods to this compound were found. The theoretical investigation of the photodissociation of the related 1,4-diiodobenzene has successfully employed high-level ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), to model the complex excited state dynamics and include the critical effects of spin-orbit coupling. aip.orgaip.org These computational approaches are necessary to accurately map the potential energy surfaces and identify the pathways for non-adiabatic transitions that govern the dissociation process. researchgate.net The application of these methods to this compound would be necessary to elucidate its specific photochemical behavior.

Advanced Spectroscopic and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Yield Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 2-Bromo-1,4-diiodobenzene and its reaction products. While specific ¹H NMR and ¹³C NMR spectral data for this compound itself are not detailed in the provided search results, the application of NMR is evident in the characterization of related and derivative compounds. For instance, in the synthesis of various organic molecules, NMR is routinely used to confirm the structure of products and intermediates. rsc.orgmpg.de

In studies involving reactions of similar dihaloaromatic compounds, NMR is critical for determining product yields. researchgate.netrsc.org For example, in Sonogashira cross-coupling reactions involving 1-bromo-4-iodobenzene (B50087) or 1,4-diiodobenzene (B128391), NMR spectroscopy allows for the quantification of the resulting products. researchgate.net The integration of NMR signals corresponding to specific protons or carbons provides a direct measure of the relative amounts of different species in a reaction mixture, enabling the calculation of reaction yields and the identification of byproducts. rsc.org Mechanistic studies also rely on NMR to identify and characterize transient intermediates or to follow the progress of a reaction over time, providing insights into the reaction pathway. researchgate.net

X-ray Diffraction (XRD) for Single Crystal Structural Analysis

X-ray Diffraction (XRD) on single crystals is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules like this compound and its derivatives. This technique has been employed to study the solid-state structures of cocrystals involving 1-bromo-4-iodobenzene and 1,4-diiodobenzene. rsc.org These studies reveal detailed information about intermolecular interactions, such as halogen bonding, which are crucial in the design of new materials. rsc.org

Ultrafast Time-Resolved Photoelectron Spectroscopy

Ultrafast time-resolved photoelectron spectroscopy is a powerful technique for investigating the intricate dynamics of molecules following photoexcitation. This method is particularly insightful for understanding the photodissociation processes of haloaromatic compounds.

Probing Excited State Dynamics

Studies on the closely related 1,4-diiodobenzene have utilized ultrafast time-resolved photoelectron spectroscopy to probe its excited-state dynamics. nih.gov Upon excitation with a UV laser pulse (e.g., at 271 nm), the molecule is promoted to an excited electronic state. nih.govaip.org The subsequent evolution of this excited state is then monitored by a time-delayed probe pulse that ionizes the molecule. nih.govaip.org

By analyzing the kinetic energy of the ejected photoelectrons at different time delays, researchers can map the flow of energy within the molecule and the transitions between different electronic states. aip.org For 1,4-diiodobenzene, initial excitation leads to a bound (π, π) state which then undergoes a rapid curve crossing to a repulsive (n, σ) state, a process facilitated by strong spin-orbit coupling. aip.org This technique has revealed that the initial excitation of 1,4-diiodobenzene decays with a lifetime of approximately 33 ± 4 femtoseconds. nih.govaip.org These studies provide a detailed picture of the electronic landscape and the non-adiabatic transitions that govern the molecule's photochemical behavior. aip.orgresearchgate.net

Monitoring Dissociation Pathways

The same ultrafast spectroscopic techniques are also employed to monitor the dissociation pathways of photoexcited molecules. researchgate.netacs.org For dihaloaromatics, a key process is the cleavage of the carbon-halogen bond. In the case of 1,4-diiodobenzene, time-resolved photoelectron spectroscopy has shown that dissociation proceeds via both direct and indirect pathways. aip.org

The indirect, or predissociation, pathway involves the initial excitation to a bound state followed by a transition to a dissociative state. aip.org The direct pathway involves excitation directly to a repulsive electronic state. aip.org The branching ratio between these pathways is dependent on the excitation energy and the nature of the halogen substituents. aip.org By observing the appearance of photofragments and their energy distributions as a function of time, the dynamics of bond breaking can be followed in real-time. nih.gov This provides fundamental insights into the forces and potential energy surfaces that control chemical reactions at the most elementary level.

Scanning Probe Microscopies in Surface Science (STM, AFM)

Scanning Probe Microscopies, such as Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), are powerful tools for visualizing and manipulating molecules on surfaces at the atomic scale. These techniques are central to the field of on-surface synthesis, where molecules are used as building blocks to create novel nanostructures directly on a substrate.

Imaging On-Surface Reaction Intermediates and Products

STM and AFM have been instrumental in studying the on-surface reactions of dihaloaromatic precursors, including those similar to this compound, to form polymers and graphene nanoribbons. researchgate.net The process typically involves the deposition of precursor molecules onto a metal surface, such as gold (Au(111)) or silver (Ag(111)), followed by thermal annealing. researchgate.netacs.org

STM allows for the direct visualization of the individual stages of the reaction. uni-graz.at For example, with 1,4-diiodobenzene on a copper surface, STM images can distinguish the intact molecules, the organometallic intermediates formed after the initial cleavage of the carbon-iodine bonds, and the final covalently bonded polyphenylene chains that form upon further heating. uni-graz.attongji.edu.cnresearchgate.net High-resolution AFM, often with a CO-functionalized tip, can even resolve the chemical structure of the final products with sub-molecular precision. nih.gov These techniques have provided unprecedented insights into the mechanisms of on-surface Ullmann coupling, revealing the role of the surface in catalyzing the reaction and templating the growth of the resulting nanostructures. researchgate.netnsf.gov

Characterization of Nanostructure Morphology

The characterization of nanostructure morphology for materials involving this compound is not specifically detailed in published research. However, the techniques for studying such structures are well-established for analogous compounds, particularly in the field of on-surface synthesis.

On-surface synthesis, which involves depositing precursor molecules onto a metallic substrate (like gold or silver) and inducing polymerization through thermal annealing, is a common method to create one- or two-dimensional nanostructures. The morphology of the resulting organometallic intermediates and covalent polymer networks is typically characterized using high-resolution imaging techniques.

Common Characterization Techniques for Analogous Systems:

Scanning Tunneling Microscopy (STM): This is the primary tool for visualizing the morphology of surface-supported nanostructures with atomic or molecular resolution. It allows researchers to observe the arrangement, size, and defects of self-assembled monolayers, organometallic chains, and final polymer networks. For example, studies on 1,4-dibromo-2,5-diiodobenzene (B1312432) on Au(111) and Ag(100) surfaces have used STM to track the temperature-induced formation of different organometallic phases. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS is used to confirm the chemical state of the elements involved, verifying the cleavage of carbon-halogen bonds and the formation of new carbon-carbon or organometallic bonds during the on-surface reaction.

No specific data tables detailing the nanostructure morphology of polymers or assemblies derived directly from this compound are available in the surveyed literature.

UV-Visible Absorption Spectroscopy for Electronic Transitions

Detailed experimental UV-Visible absorption spectra and analyses of the electronic transitions specifically for this compound are not present in the available literature. The electronic properties of mixed dihalobenzenes have been investigated more broadly through theoretical calculations and photoelectron spectroscopy, which measures ionization energies rather than the electronic transitions observed in UV-Vis spectroscopy. acs.orgcalstate.edu

For related iodobenzene (B50100) compounds, UV-Vis spectra are used to identify characteristic absorption bands corresponding to electronic transitions within the molecule. cdnsciencepub.com These transitions are typically of the π → π* type, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital in the aromatic ring. The presence of heavy halogen atoms like iodine and bromine can influence the position (wavelength) and intensity of these absorption bands and can introduce n → σ* or π → σ* transitions.

In a study of various iodobenzenes, it was noted that the primary absorption bands can be rationalized by considering the electronic effects of the substituents. cdnsciencepub.com The addition of multiple halogen atoms generally leads to a bathochromic (red) shift of the absorption maxima compared to benzene (B151609). Theoretical studies using density functional theory (DFT) are also employed to calculate the HOMO-LUMO gap and predict the electronic properties of such molecules. calstate.edu

A specific data table of absorption maxima (λ_max) and corresponding electronic transitions for this compound could not be compiled from the reviewed sources.

Future Research Directions and Unexplored Reactivity of 2 Bromo 1,4 Diiodobenzene

The unique arrangement of three halogen atoms with differing reactivity on a single benzene (B151609) ring positions 2-bromo-1,4-diiodobenzene as a molecule of significant interest for future chemical exploration. Its potential extends beyond that of a simple polyhalogenated intermediate, offering avenues into complex molecular architectures and functional systems. The following sections outline promising areas for future research and highlight the unexplored reactivity of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.